molecular formula C15H10F3NO B12636510 2-Phenyl-3-(2,3,4-trifluoroanilino)prop-2-enal CAS No. 918896-92-1

2-Phenyl-3-(2,3,4-trifluoroanilino)prop-2-enal

Cat. No.: B12636510
CAS No.: 918896-92-1
M. Wt: 277.24 g/mol
InChI Key: KPVYYDDLSPCTOJ-UHFFFAOYSA-N
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Description

2-Phenyl-3-(2,3,4-trifluoroanilino)prop-2-enal is a chemical compound known for its unique structure and propertiesThe trifluoroanilino group adds to its distinctiveness, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(2,3,4-trifluoroanilino)prop-2-enal typically involves the reaction of 2,3,4-trifluoroaniline with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(2,3,4-trifluoroanilino)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-Phenyl-3-(2,3,4-trifluoroanilino)prop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Phenyl-3-(2,3,4-trifluoroanilino)prop-2-enal exerts its effects involves interactions with specific molecular targets. The trifluoroanilino group may interact with enzymes or receptors, modulating their activity. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-3-(2,3,4-trifluoroanilino)prop-2-enal stands out due to the presence of the trifluoroanilino group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds .

Properties

CAS No.

918896-92-1

Molecular Formula

C15H10F3NO

Molecular Weight

277.24 g/mol

IUPAC Name

2-phenyl-3-(2,3,4-trifluoroanilino)prop-2-enal

InChI

InChI=1S/C15H10F3NO/c16-12-6-7-13(15(18)14(12)17)19-8-11(9-20)10-4-2-1-3-5-10/h1-9,19H

InChI Key

KPVYYDDLSPCTOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CNC2=C(C(=C(C=C2)F)F)F)C=O

Origin of Product

United States

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